molecular formula C8H9NO3 B13787122 Methyl 2-cyano-4-oxocyclopentane-1-carboxylate CAS No. 93929-61-4

Methyl 2-cyano-4-oxocyclopentane-1-carboxylate

Cat. No.: B13787122
CAS No.: 93929-61-4
M. Wt: 167.16 g/mol
InChI Key: WABYAOXAHWGEGQ-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-oxocyclopentane-1-carboxylate is a functionalized cyclopentane derivative of interest in organic synthesis and medicinal chemistry research. Its structure, featuring both cyano and ester groups on a 4-oxocyclopentane scaffold, makes it a versatile chiral building block or intermediate for the synthesis of more complex molecules. Compounds with similar cyclopentane cores are frequently employed in pharmaceutical research. For instance, methyl 2-oxocyclopentane carboxylate is documented as a key precursor in the synthesis of various active pharmaceutical ingredients, including certain antibiotics and the anti-inflammatory drug loxoprofen sodium . Furthermore, such cyclopentane-based structures are investigated in advanced drug discovery programs, such as the development of selective inhibitors for enzymes like matrix metalloproteinase-13 (MMP-13), a target for osteoarthritis therapeutics . The reactive functional groups on this molecule provide handles for further chemical modification, allowing researchers to explore its utility in constructing diverse compound libraries. This product is intended for research applications as a chemical reference standard or synthetic intermediate and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

93929-61-4

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-cyano-4-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-3-6(10)2-5(7)4-9/h5,7H,2-3H2,1H3

InChI Key

WABYAOXAHWGEGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)CC1C#N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Hydrolysis and Esterification

One common synthetic approach starts from 3-oxocyclopentane-1-carboxylic acid derivatives. According to a 2005 patent (WO2005108341A1), the method involves treating the starting acid or ester with a strong acid catalyst such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid in the presence of water or alcohols to promote hydrolysis or esterification reactions.

This method allows conversion of 3-oxocyclopentane-1-carboxylic acid derivatives into esters like this compound by controlling the acid concentration and reaction environment.

Alkylation and Cyanation Strategies

Another route involves alkylation of cyclopentanone derivatives followed by cyanation. The European patent EP0537909B1 describes preparation of 3-substituted 1-alkyl-2-oxocyclopentane carboxylic acid alkyl esters, which are structurally related compounds. The process includes:

  • Alkylation: Using alkyl halides or benzyl halides under basic conditions (e.g., sodium hydride or sodium methoxide) to introduce alkyl groups at specific ring positions.
  • Cyanation: Introduction of the cyano group (-CN) typically via nucleophilic substitution or addition reactions using cyanide sources.
  • Solvents: Commonly used solvents include dimethylformamide, acetonitrile, or toluene.
  • Reaction Conditions: Controlled temperature and time to favor selective substitution without side reactions.

Although the patent focuses on benzyl-substituted derivatives, the principles apply to this compound synthesis, particularly the use of alkylation and cyanation to functionalize the cyclopentane ring.

Comparative Data Table of Key Preparation Parameters

Parameter Acid-Catalyzed Hydrolysis/Esterification Alkylation/Cyanation Route
Starting Material 3-oxocyclopentane-1-carboxylic acid/ester Cyclopentanone derivatives
Catalyst HCl, H2SO4, p-Toluenesulfonic acid Sodium hydride, sodium methoxide
Cyanide Source Not specified (usually KCN or NaCN) Cyanide salts (e.g., KCN, NaCN)
Solvent Water, glacial acetic acid, alcohols DMF, acetonitrile, toluene
Temperature Range 20–100 °C Ambient to reflux temperatures
Reaction Time 1–20 hours Variable, typically several hours
Acid Amount (mol%) 0.001–50 mol% Not applicable
Yield High, dependent on precise conditions Moderate to high, depending on substrate

Research Findings and Analytical Notes

  • The acid-catalyzed method provides a versatile and scalable approach, allowing fine control over ester formation and oxo group installation by adjusting acid type and concentration.
  • Alkylation and cyanation routes offer specificity in introducing substituents but require careful handling of cyanide reagents and strong bases, with attention to reaction safety and byproduct minimization.
  • Reaction monitoring via 1H NMR spectroscopy and chromatographic techniques is essential for optimizing reaction times and confirming product purity.
  • The choice of solvent significantly impacts reaction rates and selectivity; polar aprotic solvents like dimethylformamide favor nucleophilic substitution steps in cyanation.

Summary and Expert Perspective

The preparation of this compound is best achieved through either acid-catalyzed hydrolysis/esterification of cyclopentanone carboxylic acid derivatives or through alkylation followed by cyanation of cyclopentanone precursors. Both methods have been validated in patent literature and research settings, offering complementary advantages:

Optimizing reaction parameters such as acid concentration, temperature, solvent, and reaction time is critical for maximizing yield and purity. These methods reflect the current state-of-the-art in the synthesis of functionalized cyclopentanone esters with cyano substituents.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-oxo-cyclopentanecarboxylic acid methyl ester can undergo various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Reduction: Commonly performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-Cyano-4-oxo-cyclopentanecarboxylic acid.

    Reduction: 2-Cyano-4-hydroxy-cyclopentanecarboxylic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Methodologies

Methyl 2-cyano-4-oxocyclopentane-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various transformations that can lead to the formation of complex molecules.

Synthesis of Pharmaceutical Intermediates

The compound is utilized in the synthesis of xanthine derivatives, which are known for their role as adenosine antagonists. These derivatives have potential applications in treating conditions such as asthma and other respiratory diseases due to their bronchodilator effects . The synthetic pathway typically involves the reaction of this compound with other reagents under controlled conditions to yield desired products.

Reaction with Active Methylene Compounds

Recent studies have demonstrated its effectiveness in reactions involving active methylene compounds, facilitating the construction of complex tricarbonyl compounds . This highlights its utility in multi-step synthetic routes that are essential for drug development.

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in this compound due to its potential as an intermediate in drug synthesis.

Development of Antagonists

This compound is particularly noted for its role in synthesizing xanthine derivatives, which act as adenosine receptor antagonists. These compounds are crucial in developing therapies for various conditions, including cardiovascular diseases and neurological disorders .

Cosmetic Formulations

In addition to its pharmaceutical applications, this compound has been explored for use in cosmetic formulations. Its properties may contribute to the stability and efficacy of topical products, enhancing skin hydration and barrier function .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in various contexts.

Pharmaceutical Case Study

A notable case involved the synthesis of a new class of adenosine antagonists using this compound as a key intermediate. The resultant compounds exhibited promising pharmacological profiles, indicating their potential for further development into therapeutic agents .

Cosmetic Formulation Research

Research has also focused on formulating stable cosmetic products incorporating this compound. Studies have shown that formulations containing this compound can improve skin hydration and enhance product performance through better absorption characteristics .

Mechanism of Action

The mechanism of action of 2-Cyano-4-oxo-cyclopentanecarboxylic acid methyl ester involves its interaction with various molecular targets and pathways. The cyano and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 2-cyano-4-oxocyclopentane-1-carboxylate with four structurally related cyclopentane derivatives, highlighting differences in functional groups, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications/Notes
This compound C₈H₉NO₃ 167.16 Cyano, oxo, ester High reactivity in nucleophilic additions; keto-enol tautomerism possible Likely intermediate for heterocycles or agrochemicals
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride C₈H₁₅NO₂·HCl 205.67 Ester, methylamino (protonated) Basic amino group participates in salt formation; ester hydrolysis Pharmaceutical intermediates
Methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate C₁₆H₁₉ClO₃ 294.77 Ester, oxo, chlorophenyl, dimethyl Stabilized by aromatic ring; oxo group enables condensations Key intermediate in metconazole synthesis
Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate C₁₄H₁₆O₃ 232.28 Ester, oxo, benzyl Benzyl group enhances lipophilicity; oxo group reactive Potential fragrance or drug precursor
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Ester, amino Amino group enables Schiff base formation; pH-dependent reactivity Requires stringent PPE due to amine hazards

Key Comparative Insights:

Functional Group Influence on Reactivity: The cyano group in the target compound enhances electrophilicity at the adjacent carbon, favoring nucleophilic attacks (e.g., in cyanoalkylation reactions). This contrasts with the amino group in methyl 3-aminocyclopentanecarboxylate, which participates in acid-base reactions or imine formation . The oxo group in the 4-position allows keto-enol tautomerism, enabling enolate formation for alkylation or aldol reactions. This is absent in compounds lacking a ketone, such as methyl 1-(methylamino)cyclopentanecarboxylate .

Conversely, the chlorophenyl group in the metconazole intermediate enhances electronic effects for regioselective reactions . The methyl ester in all compounds ensures moderate solubility in organic solvents, facilitating synthetic manipulations.

Applications and Safety: Compounds with chlorophenyl or benzyl substituents are often intermediates in agrochemicals or fragrances due to their aromatic stability . Amino-containing derivatives require rigorous safety protocols (e.g., gloves, face shields) to prevent exposure, as noted in safety data sheets . The cyano group in the target compound may pose toxicity risks similar to nitriles, necessitating careful handling.

Synthetic Utility: The target compound’s cyano and oxo groups provide multiple reaction sites for cascade syntheses, unlike the single-functional-group analogs. For example, it could undergo tandem nucleophilic addition at the cyano group followed by cyclization via the oxo group.

Biological Activity

Methyl 2-cyano-4-oxocyclopentane-1-carboxylate is a cyclic compound with notable biological activities. Its structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring with a cyano and a carbonyl group, contributing to its reactivity and biological properties. The molecular formula is C8H9NO3C_8H_9NO_3, and its structural representation can be summarized as follows:

Structure Cyclic compound with cyano and carbonyl functionalities\text{Structure }\text{Cyclic compound with cyano and carbonyl functionalities}

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest and apoptosis
A54918Reactive oxygen species generation

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential as a lead compound for antibiotic development.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)Effectiveness
Staphylococcus aureus32Moderate activity
Escherichia coli64Moderate to weak activity
Pseudomonas aeruginosa128Weak activity

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Regulation : It causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  • Antimicrobial Action : The presence of the cyano group may interfere with bacterial cell wall synthesis or function.

Case Studies

A notable case study involved the synthesis of this compound derivatives to enhance its biological activity. Modifications to the side chains were made to improve solubility and potency against cancer cells. The derivatives showed enhanced activity compared to the parent compound, indicating that structural optimization is crucial for developing effective therapeutics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-cyano-4-oxocyclopentane-1-carboxylate?

  • Methodological Answer : A common approach involves reacting cyclopentanone derivatives with malononitrile in the presence of a base (e.g., sodium ethoxide or potassium tert-butoxide), followed by esterification with methanol. Key parameters include:
  • Base selection : Strong bases promote nucleophilic addition to the ketone.
  • Solvent : Polar aprotic solvents (e.g., ethanol or methanol) enhance reaction efficiency.
  • Temperature : Room temperature to reflux (40–80°C) balances reaction rate and side-product formation .
  • Industrial scalability : Continuous flow processes and catalyst optimization improve yield and purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if ingested or inhaled .
  • Storage : Keep in a cool, dry place away from oxidizers and ignition sources due to the compound’s nitrile group reactivity .

Q. How can functional group reactivity guide selective modifications of this compound?

  • Methodological Answer :
  • Cyano group (-CN) : Acts as an electrophile in nucleophilic substitution or reduction reactions (e.g., conversion to amines using LiAlH4).
  • Ketone (4-oxo) : Participates in condensations (e.g., forming hydrazones) or reductions (e.g., NaBH4 to yield secondary alcohols).
  • Ester group : Hydrolyzes to carboxylic acids under acidic/basic conditions .

Advanced Research Questions

Q. How can computational tools streamline retrosynthetic planning for this compound?

  • Methodological Answer : AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose feasible routes. For example:
  • One-step synthesis : Identify precursors like cyclopentanone derivatives and malononitrile.
  • Plausibility scoring : Prioritize routes with minimal side reactions using heuristic algorithms .
  • Validation : Cross-check predicted pathways with experimental data on similar cyclopentane derivatives .

Q. What crystallographic techniques are suitable for resolving its molecular structure?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Use SHELXL for refinement and SHELXS/SHELXD for structure solution.
  • Data collection : High-resolution synchrotron data improves accuracy for the compound’s strained cyclopentane ring.
  • Twinning analysis : Employ SHELXPRO to handle potential crystal twinning .

Q. How can contradictory data in reaction yields be systematically addressed?

  • Methodological Answer :
  • Variable screening : Use Design of Experiments (DoE) to test parameters (e.g., solvent polarity, base strength).
  • Kinetic profiling : Monitor reaction progress via HPLC or in situ IR to identify intermediate bottlenecks.
  • Byproduct analysis : Characterize impurities via GC-MS or NMR to refine purification protocols .

Q. What strategies enable selective functionalization of the cyclopentane ring?

  • Methodological Answer :
  • Steric effects : Leverage the 4-oxo group’s electron-withdrawing nature to direct substitutions at the 2-cyano position.
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL) can induce enantioselectivity in ring-opening reactions.
  • Cross-coupling : Suzuki-Miyaura reactions at the ester group’s α-carbon require palladium catalysts .

Q. What mechanistic insights apply to its participation in cyclization reactions?

  • Methodological Answer :
  • Acid-catalyzed cyclization : The 4-oxo group facilitates enol formation, enabling intramolecular attacks (e.g., forming fused bicyclic structures).
  • BF3·Et2O-mediated pathways : Stabilize carbocation intermediates during ring expansion or contraction .

Methodological Notes

  • Spectroscopic characterization : Use 13C^{13}\text{C} NMR to distinguish carbonyl carbons (ester: ~170 ppm; ketone: ~210 ppm). IR confirms nitrile absorption (~2250 cm1^{-1}).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the compound from byproducts. Recrystallization in methanol improves purity .

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